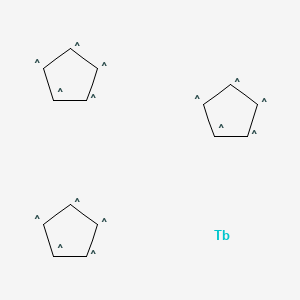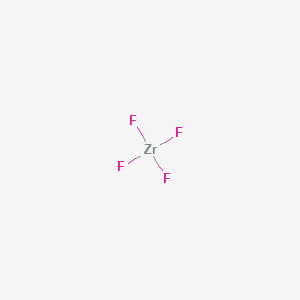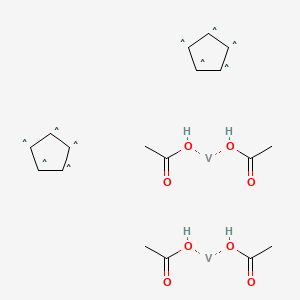
Tris(cyclopentadienyl)terbium(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(cyclopentadienyl)terbium(III) is an organometallic compound with the chemical formula (C5H5)3Tb. It is composed of a terbium ion coordinated to three cyclopentadienyl ligands. This compound is known for its unique properties and applications in various fields, including catalysis, materials science, and electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tris(cyclopentadienyl)terbium(III) can be synthesized through the reaction of terbium chloride with cyclopentadienyl sodium in an inert atmosphere. The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods
While specific industrial production methods for Tris(cyclopentadienyl)terbium(III) are not widely documented, the compound is generally produced in research laboratories for specialized applications. The synthesis involves careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Tris(cyclopentadienyl)terbium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terbium(IV) complexes.
Reduction: It can be reduced to form terbium(II) complexes.
Substitution: The cyclopentadienyl ligands can be substituted with other ligands under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of strong acids or bases .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield terbium(IV) oxide, while reduction could produce terbium(II) chloride .
Scientific Research Applications
Tris(cyclopentadienyl)terbium(III) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation
Materials Science: The compound is utilized in the development of advanced materials, such as magnetic and luminescent materials.
Electronics: It is employed in the fabrication of electronic devices, including transistors and sensors.
Biology and Medicine:
Mechanism of Action
The mechanism of action of Tris(cyclopentadienyl)terbium(III) involves the interaction of the terbium ion with various molecular targets. The cyclopentadienyl ligands stabilize the terbium ion, allowing it to participate in catalytic and electronic processes. The compound’s unique electronic structure enables it to facilitate various chemical reactions and interactions .
Comparison with Similar Compounds
Similar Compounds
Tris(cyclopentadienyl)erbium(III): Similar in structure but contains erbium instead of terbium.
Tris(cyclopentadienyl)yttrium(III): Contains yttrium and exhibits different electronic properties.
Tris(cyclopentadienyl)lanthanum(III): Contains lanthanum and is used in different catalytic applications.
Uniqueness
Tris(cyclopentadienyl)terbium(III) is unique due to its specific electronic configuration and the properties of the terbium ion. This uniqueness makes it particularly valuable in applications requiring specific magnetic and luminescent properties .
Properties
Molecular Formula |
C15H15Tb |
|---|---|
Molecular Weight |
354.20 g/mol |
InChI |
InChI=1S/3C5H5.Tb/c3*1-2-4-5-3-1;/h3*1-5H; |
InChI Key |
FMNCAPFXHVPBJH-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Tb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















